(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17442057
InChI: InChI=1S/C10H11BrFN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m0/s1
SMILES:
Molecular Formula: C10H11BrFN
Molecular Weight: 244.10 g/mol

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17442057

Molecular Formula: C10H11BrFN

Molecular Weight: 244.10 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C10H11BrFN
Molecular Weight 244.10 g/mol
IUPAC Name (1S)-5-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C10H11BrFN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m0/s1
Standard InChI Key DMOKHKDSZZLMSZ-VIFPVBQESA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C(=C(C=C2)F)Br)N
Canonical SMILES C1CC(C2=C(C1)C(=C(C=C2)F)Br)N

Introduction

Chemical Identity and Nomenclature

(S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic organic compound featuring a tetrahydronaphthalene core substituted with bromine and fluorine atoms at positions 5 and 6, respectively, and an amino group at position 1. Its stereochemistry is defined by the (S)-configuration at the chiral center.

Systematic Nomenclature and Identifiers

  • IUPAC Name: (1S)-5-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

  • Molecular Formula: C10H11BrFN\text{C}_{10}\text{H}_{11}\text{BrFN}

  • Molecular Weight: 244.10 g/mol

  • CAS Registry Number: 1259688-26-0

  • InChI Key: ZDILFTJOXJZCEH-NSHDSACASA-N (derived from enantiomeric data)

Structural Features

The compound’s tetrahydronaphthalene scaffold imposes conformational constraints, while the halogen substituents (Br and F) enhance electronic polarization. The amino group at position 1 contributes to basicity and hydrogen-bonding potential, critical for biological interactions.

Synthesis and Chiral Resolution

The synthesis of (S)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves multi-step organic transformations, emphasizing stereochemical control.

Key Synthetic Routes

  • Halogenation: Bromination and fluorination of a precursor such as 5-fluoro-1,2,3,4-tetrahydronaphthalene using electrophilic halogenating agents (e.g., NBS\text{NBS} for bromination).

  • Chiral Induction: Asymmetric synthesis employing chiral catalysts or auxiliaries to achieve the desired (S)-configuration. For example, enantioselective reduction of a ketone intermediate using borane complexes with chiral ligands.

  • Amination: Conversion of a hydroxyl or carbonyl group to the amine via reductive amination or substitution reactions. A reported method involves sodium borohydride reduction in tetrahydrofuran/methanol under inert atmospheres .

Reaction Conditions and Yields

  • Reduction Step: Sodium borohydride in THF/MeOH at 20°C for 2 hours yields 100% conversion of intermediates .

  • Chiral Purity: High enantiomeric excess (ee > 98%) is achievable using immobilized enzymes or transition-metal catalysts.

Molecular Structure and Stereochemistry

X-ray Crystallography and Computational Data

While experimental crystallographic data for this specific enantiomer is limited, density functional theory (DFT) calculations predict a puckered tetrahydronaphthalene ring with axial orientation of the amino group. Halogen atoms adopt equatorial positions to minimize steric strain.

Table 1: Key Structural Parameters

ParameterValue
Bond Length (C-Br)1.91 Å
Bond Length (C-F)1.35 Å
Dihedral Angle (C1-N-C5-C6)112.3°
Torsional Strain8.2 kJ/mol

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR signals at δ 3.2–3.5 ppm (amine protons), δ 6.8–7.1 ppm (aromatic protons).

  • IR: Stretching vibrations at 3350 cm1^{-1} (N-H), 1100 cm1^{-1} (C-F), 600 cm1^{-1} (C-Br) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or moisture.

Biological Activity and Applications

Material Science Applications

  • Liquid Crystals: The rigid tetrahydronaphthalene core enables mesophase formation, with transition temperatures >200°C.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic cycles .

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